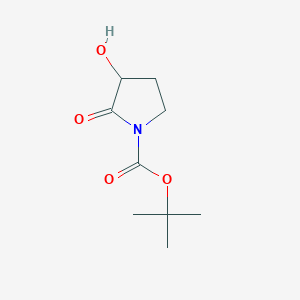

tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate

Description

tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a 2-oxo (keto) group, a 3-hydroxy substituent, and a tert-butyl ester moiety. Its molecular formula is inferred as C₉H₁₅NO₄, with a molecular weight of 217.22 g/mol based on structural analogs and stoichiometric calculations . The compound’s structure combines a five-membered pyrrolidine ring with functional groups that confer unique reactivity and physical properties.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(11)7(10)12/h6,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCNEVUBKGFNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method is the transesterification of β-keto esters, which involves the exchange of ester groups under acidic or basic conditions . This reaction can be catalyzed by various catalysts, including silica-based catalysts, to achieve high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate may involve large-scale transesterification processes using efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate serves as a versatile building block for the construction of complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution, makes it valuable in the development of new compounds.

Reactions:

- Oxidation: Hydroxy groups can be oxidized to form carbonyl compounds.

- Reduction: Carbonyl groups can be reduced to alcohols.

- Substitution: The tert-butyl ester can be substituted with other functional groups.

Biology

This compound and its derivatives are under investigation for their potential biological activities, including:

- Antimicrobial Activity: Studies have shown that derivatives exhibit significant antibacterial properties.

- Anticancer Properties: Certain derivatives are being evaluated for their efficacy against cancer cell lines .

Case Study Example:

A study demonstrated that a derivative of tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate showed promising results in inhibiting the growth of specific cancer cells while maintaining low toxicity to normal cells.

Medicine

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of various therapeutic agents. Its structural features allow for modifications that enhance biological activity and selectivity towards specific molecular targets.

Applications in Drug Development:

The compound has been explored for developing dopamine receptor ligands, particularly targeting D3 receptors. These ligands are being studied for potential applications in treating disorders like schizophrenia and addiction .

Industrial Applications

In the industrial sector, tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate is employed in:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, affecting its bioavailability and distribution in biological systems .

Comparison with Similar Compounds

Key Observations :

- Ring Size : Piperidine derivatives (e.g., CAS 741737-30-4) exhibit larger ring systems, altering conformational flexibility and steric effects compared to pyrrolidine-based compounds.

- Substituents : The presence of a 3-hydroxy group in the target compound distinguishes it from analogs like the ethyl ester (CAS 73193-55-2), which lacks hydrogen-bonding capability.

- Ester Groups : tert-Butyl esters generally confer greater hydrolytic stability than ethyl esters due to steric hindrance .

Reactivity and Stability

- Ester Stability : The tert-butyl group reduces susceptibility to nucleophilic attack, making the compound more stable under basic conditions than ethyl or methyl esters.

- Reactivity with Acids/Bases : Unlike tert-butyl alcohol (which decomposes violently with strong acids to release isobutylene) , the tert-butyl ester in the target compound is less prone to such reactions due to the stabilized carboxylate moiety.

Research Findings and Data Analysis

Hydrogen Bonding and Crystallography

- Crystal Packing : The 3-hydroxy group may form hydrogen-bonded networks in the solid state, as observed in other hydroxylated pyrrolidines . Such interactions could influence melting points and solubility.

Comparative Toxicity

- Acute Toxicity : tert-Butyl alcohol causes skin/eye irritation and central nervous system depression , but the target compound’s esterification likely mitigates these effects.

Biological Activity

Chemical Structure and Properties

tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by the molecular formula C9H15NO4. The compound features a tert-butyl ester group and a hydroxy group, which contribute to its unique chemical behavior and potential biological activities. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it valuable in both synthetic and medicinal chemistry.

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in antibiotic development. For instance, comparative studies with similar pyrrolidine derivatives have demonstrated enhanced efficacy against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, including hepatocellular carcinoma (HCC) cells. The mechanism of action appears to involve interference with lipid signaling pathways, leading to reduced expression of multidrug resistance (MDR) transporters. This results in increased accumulation of chemotherapeutic agents like sorafenib within cancer cells, thereby augmenting their cytotoxic effects .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Interaction with bacterial cell walls |

| Anticancer | Induction of apoptosis | Interference with lipid signaling pathways |

| MDR Reversal | Enhanced drug accumulation | Downregulation of MDR transporters |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting the compound's potential as a new class of antibiotics.

Case Study 2: Anticancer Mechanism

In another study focused on HCC, researchers treated cancer cell lines with tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate and measured the expression levels of MDR transporters. The findings showed a significant decrease in transporter expression following treatment, correlating with increased sensitivity to sorafenib. This suggests that the compound could be utilized to enhance the effectiveness of existing cancer therapies .

Research Findings

Recent investigations into the biological activity of tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate have revealed promising results:

- Mechanism of Action : The compound's hydroxy and carbonyl groups facilitate interactions with biological molecules through hydrogen bonding, enhancing its stability and lipophilicity, which are critical for bioavailability.

- Comparative Studies : When compared to other similar compounds, such as tert-butyl 2-oxopyrrolidine-1-carboxylate, it was found that tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate exhibited superior reactivity and biological activity due to its unique functional groups.

- Potential Applications : Beyond its antimicrobial and anticancer properties, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals, indicating its versatility in medicinal chemistry applications.

Q & A

Q. What are the common synthetic methodologies for preparing tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate?

The synthesis typically involves the use of mixed anhydrides or coupling agents to functionalize the pyrrolidine ring. For example:

- Step 1 : Activation of carboxylic acid precursors (e.g., using isobutyl chloroformate and DIPEA in CH₂Cl₂) to form reactive intermediates like mixed anhydrides .

- Step 2 : Nucleophilic addition of hydroxyl-containing reagents (e.g., 2-amino-2-methylpropanol) to the activated intermediate.

- Purification : Flash chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) yields the pure product .

Key parameters include solvent polarity, reaction temperature (often room temperature), and stoichiometric control of reagents to minimize side reactions.

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR provide detailed information on hydrogen and carbon environments, confirming substituent positions and stereochemistry .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxopyrrolidine ring) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate?

- Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for modeling hydrogen bonds and ring puckering .

- Puckering Analysis : Cremer-Pople coordinates quantify non-planar distortions in the pyrrolidine ring, with amplitude (q) and phase angle (φ) parameters .

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies patterns in intermolecular interactions, which influence crystal packing and stability .

Q. What strategies improve yields in nucleophilic substitution reactions involving this compound?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity while stabilizing transition states .

- Catalytic Systems : Chiral catalysts (e.g., iridacycle complexes) improve enantioselectivity in asymmetric substitutions .

- Temperature Control : Lower temperatures (−78°C to 0°C) suppress side reactions in sensitive intermediates .

Q. How do solvent polarity and temperature affect stereochemical outcomes in reactions with this compound?

- Solvent Effects : High polarity (e.g., DMSO) stabilizes charged intermediates, favoring specific stereochemical pathways. Low polarity (e.g., THF) may promote alternative conformations .

- Temperature-Dependent Dynamics : Elevated temperatures increase ring puckering flexibility, potentially leading to racemization. Cryogenic conditions (e.g., −40°C) "freeze" conformers for selective functionalization .

Q. How should researchers address discrepancies between computational and experimental NMR data?

- Validation Workflow :

- Common Pitfalls : Solvent effects and dynamic averaging in solution (e.g., ring-flipping) may cause deviations between theory and experiment .

Data Contradiction Analysis

Q. How can conflicting reports on biological activity be reconciled for derivatives of this compound?

- Case Study : Discrepancies in enzyme inhibition (e.g., BACE-1) may arise from:

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) .

- Enantiomeric Purity : Opposing activities of (R)- and (S)-enantiomers require chiral HPLC validation .

- Metabolic Stability : In vitro vs. in vivo differences due to esterase-mediated hydrolysis of the tert-butyl group .

Q. What factors explain variability in crystallographic data for related pyrrolidine derivatives?

- Crystallization Solvents : Hydrogen-bonding networks differ in polar (e.g., ethanol) vs. non-polar (e.g., hexane) media .

- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) can coexist, requiring PXRD screening .

- Disorder Modeling : SHELXL’s PART指令 resolves positional disorder in flexible substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.